Product packaging for SMases D inhibitor-5(Cat. No.:)

SMases D inhibitor-5

Cat. No.: B1193501
M. Wt: 392.271
InChI Key: MPWPGPNTHCVRPE-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Significance of Sphingomyelinases D (SMases D) in Pathophysiology

The pathological impact of SMases D stems from their enzymatic activity on cell surfaces. By hydrolyzing sphingomyelin (B164518), they profoundly alter the structure and integrity of the plasma membrane. plos.org This disruption is not merely physical; the products of this hydrolysis, particularly ceramide-1-phosphate (C1P) and lysophosphatidic acid (LPA), are bioactive lipids that initiate a cascade of downstream signaling events. mdpi.commdpi.com These events contribute to inflammation, cell death, and tissue damage. plos.orgmdpi.com In bacterial infections, SMase D activity can function as a potent virulence factor, enabling bacteria to evade the host immune system and establish infection. plos.org The enzyme's role in promoting vascular permeabilization and hemolysis further underscores its significance in the pathogenesis of various diseases. plos.org

SMases D in Venoms and Associated Pathology

SMases D are famously known as the primary dermonecrotic toxins in the venom of spiders from the Sicariidae family, which includes the notorious Loxosceles (brown recluse or violin spiders) and Sicarius genera. plos.orgmdpi.com These enzymes are single-handedly responsible for the severe local and systemic reactions observed following a bite. plos.org

Loxoscelism, the clinical condition resulting from a Loxosceles spider bite, is characterized by a range of symptoms from localized skin lesions to life-threatening systemic effects. mdpi.comwikipedia.org The principal agent behind these manifestations is Sphingomyelinase D. mdpi.comsci-hub.se The venom induces a severe inflammatory response, recruiting immune cells and activating matrix metalloproteinases, which contributes to extensive tissue damage and the formation of necrotic, slow-healing ulcers. mdpi.com Systemic effects, though less common, can include intravascular hemolysis (destruction of red blood cells), disseminated intravascular coagulation, and acute kidney injury. mdpi.comresearchgate.net The central role of SMase D in these processes has been confirmed by studies showing that the purified enzyme can replicate the characteristic dermonecrotic lesions and hemolytic activity of the whole venom. plos.orgsci-hub.se

The local and systemic toxicity of Loxosceles venom SMase D is multifactorial.

Dermonecrosis: At the bite site, SMase D-induced hydrolysis of cell membranes leads to an inflammatory cascade. It triggers the expression of pro-inflammatory cytokines and chemokines, leading to the recruitment of neutrophils. mdpi.commdpi.com The enzyme also induces the expression and secretion of matrix metalloproteinases (MMP-2, MMP-7, and MMP-9) in keratinocytes, which degrade the extracellular matrix and contribute to tissue destruction. nih.govfrontiersin.org Furthermore, SMase D can increase intracellular superoxide (B77818) levels, causing DNA damage in keratinocytes, which exacerbates the local injury. nih.gov

Systemic Hemolysis: A key systemic effect is complement-dependent hemolysis. SMase D binds to the surface of human erythrocytes, inducing the activation of endogenous metalloproteases. nih.govsci-hub.se These proteases then cleave glycophorins from the erythrocyte surface. nih.govsci-hub.se This alteration renders the red blood cells susceptible to attack and destruction by the body's own complement system. sci-hub.se The development of inhibitors that can block this initial binding step is a key therapeutic goal. Research has shown that SMases D inhibitor-5 can inhibit the binding of the toxin to human erythrocytes by 96.8% and prevent the removal of glycophorin C by 92.6%, thereby protecting against hemolysis. vulcanchem.comnih.gov

Intracellular Signaling Modulation: The toxin also exerts its effects by hijacking cellular signaling pathways. In keratinocytes, SMase D activates the MAPK intracellular signaling pathway, specifically ERK1/2, which is involved in cellular damage and inflammatory responses. vulcanchem.comfrontiersin.org The efficacy of this compound has been demonstrated in its ability to reduce the levels of phosphorylated ERK1/2 by 65.8% in cells exposed to the toxin. vulcanchem.com

The inhibitory action of compounds like this compound is well-documented. It functions as an uncompetitive inhibitor with a high affinity for the enzyme-substrate complex, reflected by a Ki value of 0.49 µM. vulcanchem.comnih.gov This mechanism, where the inhibitor binds only after the substrate has engaged the enzyme, can offer high specificity. vulcanchem.com

Inhibition Kinetics of Benzene (B151609) Sulphonate Compounds Against SMase D vulcanchem.comnih.gov
CompoundInhibition TypeInhibition Constant (Ki)IC50 (vs. recombinant SMase D)
SMases D inhibitor-1Mixed0.54 µMN/A
This compoundUncompetitive0.49 µM45.4 ± 1.2 µM
SMases D inhibitor-6Uncompetitive0.59 µMN/A
Role of Loxosceles Spider Venom SMases D in Loxoscelism Pathogenesis

SMases in Bacterial Pathogenesis (e.g., Bacillus cereus)

SMases are not exclusive to spider venoms; they are also produced by various pathogenic bacteria, including Bacillus cereus, Staphylococcus aureus, and Corynebacterium pseudotuberculosis. plos.orgsemanticscholar.orgasm.org In these organisms, SMases act as significant virulence factors that contribute to the establishment and progression of infections. asm.org

Bacillus cereus, a Gram-positive bacterium known for causing food poisoning, can also lead to serious systemic infections like septicemia. jst.go.jpnih.gov Highly pathogenic strains of B. cereus produce substantial amounts of SMase. jst.go.jpresearchgate.net The enzyme plays a crucial role in helping the bacteria evade the host's innate immune response in the early stages of infection. jst.go.jp It does this by hydrolyzing sphingomyelin in macrophage membranes, which decreases membrane fluidity and impairs the cell's phagocytic function. jst.go.jptandfonline.com This allows the bacteria to survive and proliferate. jst.go.jp The expression of SMase in B. cereus is regulated by the PlcR–PapR system. semanticscholar.orgjst.go.jp Given its critical role in pathogenesis, bacterial SMase is considered a viable therapeutic target. semanticscholar.org Studies have shown that specific antibodies against B. cereus SMase and chemical inhibitors can protect against the lethal effects of infection in animal models. jst.go.jptandfonline.com For example, the inhibitor SMY-540 significantly reduced the lethality of infection with an SMase-producing B. cereus strain. jst.go.jpresearchgate.net

Role of SMases in Endogenous Cellular Processes and Signaling

While SMase D is an exogenous toxin, other classes of sphingomyelinases (acid, neutral, and alkaline) are integral components of mammalian cell biology. wikipedia.orgcellsignal.jp These endogenous enzymes are crucial regulators of cellular signaling pathways. physiology.org They are categorized based on the optimal pH for their activity and play roles in diverse processes such as apoptosis (programmed cell death), cell proliferation, differentiation, and stress responses. wikipedia.orgcellsignal.jp

A primary function of endogenous SMases is the hydrolysis of sphingomyelin to generate ceramide and phosphocholine. oup.comebi.ac.uk Once considered merely a structural lipid, ceramide is now recognized as a critical second messenger molecule. oup.comcapes.gov.br The generation of ceramide can be triggered by a wide array of stimuli, including death receptor ligation (e.g., by TNF-α), environmental stresses, and chemotherapy drugs. wikipedia.orgpnas.org

The accumulation of ceramide can initiate signaling cascades that lead to various cellular outcomes, most notably apoptosis. oup.comnih.gov Ceramide can also be further metabolized to other bioactive sphingolipids, such as sphingosine (B13886) and sphingosine-1-phosphate (S1P). oup.com These molecules often have opposing effects; while ceramide and sphingosine are generally pro-apoptotic, S1P tends to promote cell growth and survival. oup.com The balance between these lipids, often termed the "ceramide/S1P rheostat," is a critical determinant of a cell's fate. oup.com The activation of SMases is therefore a key regulatory node that can tip this balance and profoundly influence cellular behavior. physiology.orgoup.com

Impact on Membrane Microenvironments, including Lipid Rafts and Caveolae

Sphingomyelinases D exert a significant influence on the architecture and function of the plasma membrane, particularly within specialized microdomains known as lipid rafts. nih.govnih.gov These rafts are platforms enriched in cholesterol, sphingolipids, and specific proteins that are crucial for signal transduction. nih.gov A major component of these lipid rafts is sphingomyelin, which constitutes over 70% of the sphingolipids found in these domains. nih.gov

The enzymatic action of SMase D involves the hydrolysis of sphingomyelin into ceramide-1-phosphate and choline (B1196258). rupress.org This conversion fundamentally alters the biophysical properties and organization of the lipid raft microenvironment. nih.govfrontiersin.org This disruption can lead to the activation of other membrane-associated proteins, such as endogenous metalloproteinases from the ADAMs (A Disintegrin and Metalloproteinase) family. nih.govfrontiersin.orgbutantan.gov.br

Research on human keratinocytes has shown that SMase D activity leads to structural changes in both major types of lipid rafts: caveolae and non-caveolar rafts. frontiersin.org Caveolae are small, flask-shaped invaginations of the plasma membrane characterized by the presence of the protein caveolin-1 (B1176169). nih.govfrontiersin.orgoup.com Studies indicate that SMase D action results in a reduction of detectable caveolin-1. nih.govnih.govfrontiersin.org Conversely, the detection of flotillin-1, a marker for non-caveolar rafts, is increased following SMase D activity. nih.govfrontiersin.orgresearchgate.net This alteration of the raft structure can trigger the cleavage of various cell surface proteins, contributing to the pathological effects observed in conditions like loxoscelism, the envenomation by Loxosceles spiders, whose venom is rich in SMase D. nih.govnih.gov

Involvement in Cellular Stress Responses and Signaling Cascades

The activity of SMases D is intricately linked to cellular stress responses and the initiation of complex signaling cascades. nih.govnih.gov The generation of ceramide, a product of sphingomyelin hydrolysis, is a key event that can act as a second messenger, triggering multiple downstream pathways. nih.govmdpi.comfrontiersin.org

One of the primary consequences of SMase D activity is the induction of oxidative stress. Studies have demonstrated that SMase D from Loxosceles venom can increase intracellular levels of superoxide, leading to DNA damage in human keratinocytes. researchgate.netresearchgate.net This aligns with broader findings that various cellular stressors, including inflammatory cytokines and pathogens, can activate sphingomyelinases. frontiersin.orgphysiology.org

The accumulation of ceramide and the alteration of membrane rafts activate several signaling pathways. frontiersin.orgbutantan.gov.br A notable example is the MAPK (mitogen-activated protein kinase) pathway; the phosphorylation of ERK1/2 has been observed in cells treated with SMase D. frontiersin.orgbutantan.gov.br Furthermore, SMase D activity is connected to pathways governing inflammation and apoptosis. wjgnet.commdpi.com In human keratinocytes, different classes of SMase D have been shown to activate distinct pathways; Class I SMase D primarily triggers pathways associated with proteolytic activity and apoptosis, while Class II upregulates genes involved in cell survival. mdpi.com This demonstrates the enzyme's capacity to modulate fundamental cellular decisions in response to stress.

Overview of Research Strategies Targeting SMases D Activity

Given the pivotal role of SMases D in pathology, particularly in loxoscelism, significant research has been directed towards inhibiting their activity.

Historical Context of SMase Inhibition Research

Research into inhibiting SMase D is closely tied to the study of Loxosceles spider venom, where SMase D was identified as the principal toxic agent. nih.gov Early approaches to counteract its effects included the use of broad-spectrum metalloproteinase inhibitors, such as Galardin (GM6001), which could prevent the cleavage of cell surface molecules indirectly activated by SMase D. nih.gov Another early strategy involved the development of antiserum against SMases D, which proved effective in neutralizing the toxic activities of the venom and solidified the enzyme's role as the primary therapeutic target. tandfonline.com

The broader field of sphingomyelinase inhibition gained momentum with the cloning of the genes encoding these enzymes, such as the Smpd1 gene for acid sphingomyelinase. oup.com For venom-specific SMases D, research has progressed from using general inhibitors and serotherapy to a more focused effort on discovering and designing specific, small-molecule inhibitors that can directly target the enzyme's active site or binding capabilities. tandfonline.com

Rationale for Developing Small-Molecule Inhibitors

The development of small-molecule inhibitors against SMases D is driven by the need for effective therapies to treat conditions like loxoscelism, a growing medical concern worldwide. tandfonline.comnih.gov The primary goal is to create agents that can suppress both the local effects, such as dermonecrotic lesions, and the systemic reactions induced by Loxosceles venoms. nih.govnih.gov

Small-molecule inhibitors offer several potential advantages over larger biological molecules like antibodies. They can be designed to not only block the catalytic hydrolysis of sphingomyelin but also to prevent the enzyme from binding to the cell membrane in the first place, thereby averting the initiation of the entire toxic cascade. nih.gov The identification of small molecules that are effective against both recombinant and native forms of SMase D provides a strong foundation, or scaffold, for the rational design and chemical optimization of new drugs. tandfonline.comnih.govvulcanchem.com This approach aims to yield potent, selective, and pharmacokinetically suitable compounds for clinical use.

Introduction of this compound (Compound 5) as a Research Agent

Through modern drug discovery techniques, specific inhibitors of SMase D have been identified. Among these, this compound, also known as Compound 5, has emerged as a significant research agent.

Compound 5 is a benzene sulphonate compound identified through a virtual, docking-based screening approach that utilized the known three-dimensional structure of SMase D from Loxosceles laeta venom. nih.govvulcanchem.com This computational strategy allowed for the screening of large chemical libraries to find molecules with a high probability of binding to and inhibiting the enzyme.

Biochemical studies have characterized Compound 5 as a potent, uncompetitive inhibitor of SMase D. tandfonline.comvulcanchem.com This means it binds specifically to the enzyme-substrate complex. tandfonline.com It exhibits a high affinity, with an inhibition constant (Ki) of 0.49 µM, and an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 45.4 ± 1.2 μM against recombinant SMase D. nih.govvulcanchem.com Its efficacy has been demonstrated against both purified recombinant SMase D and the native enzymes present in whole spider venom. tandfonline.com

The functional consequences of this inhibition have been extensively studied. Research shows that Compound 5 effectively prevents the binding of SMase D to human erythrocytes and keratinocytes. tandfonline.comnih.gov Specifically, at a concentration of 40 μM, it was found to inhibit the binding of the enzyme to human erythrocytes by 96.8%. vulcanchem.com This action prevents subsequent cellular damage, such as the removal of glycophorin C from the erythrocyte surface (inhibited by 92.6%), a key event in venom-induced hemolysis. tandfonline.comnih.govvulcanchem.com Furthermore, Compound 5 reduces venom-induced cell death in keratinocytes and inhibits the phosphorylation of ERK1/2, a key step in the downstream signaling cascade. vulcanchem.com Importantly, the therapeutic potential of this compound has been validated in an in vivo model of loxoscelism, where it was shown to control the development of necrotic skin lesions. nih.govnih.gov

Table 1: Comparative Inhibitory Profile of Benzene Sulphonate Compounds against SMase D This interactive table summarizes the key biochemical and cellular effects of Compound 5 and its structural analogs.

Parameter Compound 5 Compound 6 Compound 1
Inhibition Type Uncompetitive Uncompetitive Mixed Type
Ki Value 0.49 µM 0.59 µM 0.54 µM
Inhibition of Recombinant Toxin 38.6% 34% Not specified
Inhibition of Whole Venom 44.4% 16% Not specified
Glycophorin C Removal Inhibition 92.6% 88.2% Not specified
SMase D Binding Inhibition 96.8% 84% Not specified
Keratinocyte Viability (recombinant toxin) Increase to 55.75% Increase to 53.55% Not specified
Keratinocyte Viability (whole venom) Increase to 45.9% Increase to 59.26% Not specified
ERK1/2 Phosphorylation Inhibition 65.8% 80.2% Not specified

Data sourced from Lopes et al., 2019. tandfonline.comnih.gov

Properties

Molecular Formula

C16H14BrN3O2S

Molecular Weight

392.271

IUPAC Name

4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide

InChI

InChI=1S/C16H14BrN3O2S/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-20-23(21,22)13-8-6-12(17)7-9-13/h2-10,19-20H,1H3/b18-10+

InChI Key

MPWPGPNTHCVRPE-VCHYOVAHSA-N

SMILES

O=S(C1=CC=C(Br)C=C1)(N/N=C/C2=C(C)NC3=C2C=CC=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SMases D inhibitor-5;  SMases D inhibitor 5;  SMases D inhibitor5; 

Origin of Product

United States

Discovery and Preclinical Identification of Smases D Inhibitor 5

Computational Approaches in Inhibitor Discovery

The journey to identify SMases D inhibitor-5 began in the virtual realm, leveraging powerful computational tools to screen vast libraries of chemical compounds for their potential to block the activity of SMase D. nih.govvulcanchem.com This in silico approach accelerates the drug discovery process by predicting which molecules are most likely to be effective, saving significant time and resources compared to traditional laboratory screening methods. mdpi.communi.cz

Virtual Docking-Based Screening Methodologies

At the heart of this computational effort was a virtual docking-based screening methodology. nih.govvulcanchem.com This technique simulates the interaction between a potential inhibitor and its target enzyme at a molecular level.

Researchers utilized the known three-dimensional structure of SMase D from the venom of the Loxosceles laeta spider. nih.govvulcanchem.comdcmhi.com.cn This detailed structural information, available from the Protein Data Bank (PDB ID: 2F9R), served as the virtual target for the screening process. nih.govdcmhi.com.cn The availability of this high-resolution structure was crucial for understanding the enzyme's active site and identifying key features for inhibitor binding. nih.govmdpi.com

With the 3D structure of SMase D as a guide, molecular docking simulations were performed to predict the binding affinity between the enzyme and a vast library of small molecules from the ZINC database. nih.gov These simulations calculate how well a given compound "fits" into the enzyme's active site and the strength of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that would be formed. nih.govnih.gov The GOLD (Genetic Optimization for Ligand Docking) program was employed to carry out these complex calculations, generating a "GoldScore" for each compound to rank its potential as an inhibitor. nih.gov

Utilization of SMase D Three-Dimensional Structural Information

Rational Design Based on Enzyme Active Site Characteristics

The computational screening was not merely a numbers game; it was a process of rational design. nih.govslideshare.netdiva-portal.org By analyzing the characteristics of the SMase D active site, researchers could specifically look for compounds with chemical features complementary to the enzyme's binding pocket. nih.gov This approach, which considers the specific amino acid residues within the active site, allows for a more targeted and intelligent selection of potential inhibitors. nih.govmuni.cz This rational design strategy aimed to identify compounds that could effectively block the catalytic machinery of the enzyme. nih.govdiva-portal.org

Initial In Vitro Validation and Biochemical Characterization

Following the computational screening that identified a number of promising candidates, the next critical step was to validate these predictions in a laboratory setting. This involved testing the ability of the selected compounds to inhibit the actual enzymatic activity of SMase D.

Inhibition of Recombinant SMase D Hydrolytic Activity

The most promising compounds from the virtual screening, including the one that would be named this compound, were tested for their ability to inhibit the hydrolytic activity of recombinant SMase D. nih.govvulcanchem.com This was done using a fluorimetric assay that measures the breakdown of sphingomyelin (B164518), the natural substrate of the enzyme. nih.gov Out of the top fourteen compounds selected from the virtual screening, only three, including compound 5, demonstrated a significant and dose-dependent inhibition of the enzyme's activity. nih.gov

Further biochemical characterization revealed that this compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex. nih.govvulcanchem.com This mode of inhibition can be particularly effective. The inhibition constant (Ki) for this compound was determined to be 0.49 µM, indicating a high affinity for the enzyme-substrate complex. nih.govvulcanchem.com The IC50 value, the concentration at which the inhibitor reduces enzyme activity by half, was found to be 45.4 ± 1.2 μM for recombinant SMase D. vulcanchem.com

These initial findings underscore the power of combining computational and experimental approaches in modern drug discovery. The successful identification and initial validation of this compound represent a significant advancement in the quest for an effective treatment for the debilitating effects of Loxosceles spider venom. nih.govnih.gov

Inhibition of Native Venom SMase D Activity

SMase D inhibitor-5 has demonstrated the ability to inhibit the sphingomyelinase D (SMase D) activity present in the whole venom of Loxosceles spiders. nih.gov Research indicates that among a series of tested benzene (B151609) sulphonate compounds, including analogs inhibitor-1 and inhibitor-6, SMase D inhibitor-5 was the most potent against the native SMase D in the venom. nih.gov

Studies have confirmed that the inhibitor is effective against the hydrolysis of sphingomyelin substrate by both recombinant and native SMases D. nih.govnih.gov The inhibitory effect of compound 5 on the enzymatic activity of whole Loxosceles laeta venom has been quantified using different substrates. When using the sphingomyelin (SM) substrate, SMase D inhibitor-5 was shown to inhibit the venom's activity by 53%. google.com In assays using lysophosphatidylcholine (B164491) (LPC) as the substrate, the inhibitor reduced the activity of the whole venom by 44.4%. google.comvulcanchem.com This demonstrates a broad efficacy in neutralizing the enzymatic activity primarily responsible for the toxic effects of Loxosceles venom. vulcanchem.com

Enzyme SourceSubstrateInhibition Percentage (%)Reference
Native L. laeta VenomSphingomyelin (SM)53% google.com
Native L. laeta VenomLysophosphatidylcholine (LPC)44.4% google.comvulcanchem.com
Recombinant SMase DSphingomyelin (SM)45.7% google.com
Recombinant SMase DLysophosphatidylcholine (LPC)38.6% google.comvulcanchem.com

Determination of Inhibition Constants (Ki) and IC50 Values

The inhibitory potency of SMase D inhibitor-5 has been characterized through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Kinetic analyses have identified SMase D inhibitor-5 as an uncompetitive inhibitor. nih.govnih.gov This mechanism indicates that the inhibitor binds specifically to the enzyme-substrate complex. vulcanchem.com

There are some discrepancies in the reported Ki values from different studies. One body of research reports a Ki value of 0.49 ± 0.10 μM. nih.gov This low value suggests a high-affinity binding to the enzyme-substrate complex. nih.govvulcanchem.com In contrast, another study, detailed in a patent application, classifies the inhibitor as having uncompetitive action but reports a Ki value of 1.63 μM. google.com

Dose-response experiments have consistently determined the IC50 value for SMase D inhibitor-5 to be 45.4 ± 1.2 μM when tested against recombinant SMase D using a sphingomyelin substrate. google.comvulcanchem.com

ParameterValueInhibition TypeEnzymeReference
Ki0.49 ± 0.10 μMUncompetitiveSMase D nih.gov
Ki1.63 μMUncompetitiveSMase D google.com
IC5045.4 ± 1.2 μMN/ARecombinant SMase D google.comvulcanchem.com

Molecular and Cellular Mechanisms of Action of Smases D Inhibitor 5

Enzymatic Inhibition Profile

The enzymatic inhibition profile of SMases D inhibitor-5 has been characterized through detailed kinetic studies, revealing a specific and potent mechanism of action against sphingomyelinases D (SMases D), enzymes primarily found in the venom of Loxosceles spiders.

Kinetic Analysis of this compound Action

Kinetic analyses have been instrumental in defining the precise nature of the interaction between this compound and its target enzyme.

Classification as Uncompetitive Inhibitor

This compound is classified as an uncompetitive inhibitor. nih.govnih.gov This mode of inhibition is characterized by the inhibitor binding exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. researchgate.netlibretexts.org The formation of the ES complex is a prerequisite for the inhibitor's interaction, which then leads to the formation of an inactive enzyme-substrate-inhibitor (ESI) complex. libretexts.org This mechanism is distinct from competitive inhibition, where the inhibitor vies for the same active site as the substrate, and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the ES complex. researchgate.net The uncompetitive nature of this compound was determined through Lineweaver-Burk plot analysis, which shows parallel lines for the inhibited and uninhibited enzyme reactions. nih.govuniroma1.it This kinetic profile suggests that the inhibitor does not need to be overcome by high concentrations of the substrate. uniroma1.it

Kinetic studies have quantified the inhibitory potency of this compound, revealing a high affinity for the SMase D-substrate complex. The inhibition constant (Ki), a measure of this affinity, has been determined to be 0.49 µM. nih.govnih.govvulcanchem.com

ParameterValueMethod of Determination
Inhibition Type UncompetitiveLineweaver-Burk plots nih.gov
Ki Value 0.49 µMCalculated from kinetic data nih.govvulcanchem.com
IC50 Value 45.4 ± 1.2 µMDose-response curves against recombinant SMase D vulcanchem.com
Substrate-Dependent Inhibition Characteristics

The uncompetitive mechanism of this compound inherently dictates a substrate-dependent inhibition. uniroma1.it As the concentration of the substrate (sphingomyelin) increases, the concentration of the ES complex also rises. uniroma1.it Since the inhibitor exclusively binds to the ES complex, the inhibitory effect of this compound becomes more pronounced at higher substrate concentrations. uniroma1.it This is a hallmark of uncompetitive inhibition, leading to a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km). libretexts.orguniroma1.it The reduction in the effective concentration of the ES complex by the inhibitor's binding leads to a lower Vmax. libretexts.org Concurrently, the equilibrium shift to form more ES complex in response to its depletion by the inhibitor results in an apparent increase in the enzyme's affinity for its substrate, hence a lower Km. libretexts.org

Specificity Towards SMases D Isoforms

This compound has demonstrated effective inhibition against both recombinant SMase D and native SMases D present in the whole venom of Loxosceles spiders. nih.govnih.govvulcanchem.com This indicates a broad spectrum of activity against various isoforms of the enzyme, which is a crucial attribute for a potential therapeutic agent targeting loxoscelism, the condition caused by Loxosceles spider envenomation. vulcanchem.com The venom of these spiders contains a mixture of SMase D isoforms, and an effective inhibitor must be capable of neutralizing this variety. nih.govoup.com Studies have shown that this compound reduces the enzymatic activity of both the isolated recombinant toxin and the complex mixture of toxins in whole venom. vulcanchem.com Specifically, it has been shown to inhibit the hydrolysis of the sphingomyelin (B164518) substrate by SMases D from Loxosceles laeta. nih.govtandfonline.com

Target EnzymeInhibition Observed
Recombinant SMase D Yes nih.govvulcanchem.com
Native SMases D (in whole Loxosceles venom) Yes nih.govvulcanchem.com

Cellular Interactions and Biological Consequences

Beyond its direct enzymatic inhibition, this compound exerts significant effects at the cellular level by interfering with the interaction between SMases D and cell surfaces.

Modulation of SMases D Binding to Cell Surfaces

A critical aspect of the mechanism of action of this compound is its ability to prevent the binding of SMases D to the surface of cells. This action is fundamental to mitigating the downstream pathological effects of the toxin, which are initiated by this binding event. nih.govresearchgate.net

Flow cytometry analyses have provided quantitative evidence of this inhibitory effect. In studies using human erythrocytes, this compound, at a concentration of 40 µM, was shown to inhibit the binding of SMases D by a remarkable 96.8%. vulcanchem.com This prevention of toxin-cell interaction is a key mechanism in preventing hemolysis, a systemic effect of Loxosceles venom. nih.gov

Furthermore, the inhibitor has been shown to reduce the binding of SMases D to human keratinocytes. nih.govtandfonline.com This is particularly relevant to the dermonecrotic lesions that are a hallmark of loxoscelism, as the interaction of the toxin with skin cells is a primary trigger for this localized tissue damage. researchgate.netnih.gov By blocking this initial step, this compound can prevent the subsequent cascade of cellular events, including the removal of glycophorin C from the erythrocyte surface and venom-induced cell death. nih.govvulcanchem.com

Cell TypeEffect of this compoundQuantitative Data
Human Erythrocytes Inhibition of SMase D binding96.8% inhibition at 40 µM vulcanchem.com
Human Keratinocytes Reduced binding of SMases DQualitative reduction observed nih.govtandfonline.com
Inhibition of SMases D Binding to Human Erythrocytes

Impact on Downstream Cellular Events Mediated by SMase D

By blocking the initial binding of SMase D, the inhibitor effectively prevents the subsequent pathological events that the toxin triggers within and on the surface of cells.

Following the binding of SMase D to erythrocytes, an indirect effect is the activation of endogenous cell membrane proteases, which then cleave surface proteins like Glycophorin C (GPC). nih.govtaylorandfrancis.com The removal of GPC is a crucial step that facilitates complement activation and subsequent cell lysis. nih.govnih.govplu.mx this compound has been shown to be exceptionally effective at preventing this. Studies have demonstrated that it completely prevents the GPC cleavage induced by L. laeta venom. nih.govtaylorandfrancis.com At a concentration of 40 μM, the inhibitor reduces the removal of GPC from the erythrocyte surface by 92.6%. google.comvulcanchem.com

A direct consequence of SMase D action on keratinocytes is cell death, which manifests as necrotic skin lesions. nih.govplos.org this compound has a significant protective effect on these cells. nih.govnih.gov In the presence of the inhibitor, the viability of human keratinocytes exposed to the venom is substantially increased. vulcanchem.com For instance, in vitro studies using the MTT viability assay showed that while recombinant SMase D alone reduced keratinocyte viability to 20.23%, the addition of this compound restored viability to 55.75%. google.comvulcanchem.com Similarly, when using whole L. laeta venom, the inhibitor increased cell viability from 36.7% to 45.9%. vulcanchem.com

Table 1: Inhibitory Effects of this compound on Human Erythrocytes and Keratinocytes
Cellular ParameterTarget CellEffect of Inhibitor-5Quantitative Measurement of Inhibition/ProtectionSource
SMase D BindingErythrocytesInhibition96.8% reduction in binding google.comvulcanchem.com
Glycophorin C RemovalErythrocytesInhibition92.6% reduction in removal google.comvulcanchem.com
SMase D Binding (Whole Venom)KeratinocytesInhibition63.8% reduction in binding google.com
Cell Viability (vs. Recombinant Toxin)KeratinocytesProtectionViability increased from 20.23% to 55.75% google.comvulcanchem.com
Cell Viability (vs. Whole Venom)KeratinocytesProtectionViability increased from 36.7% to 45.9% vulcanchem.com

SMase D exerts its effects by hydrolyzing sphingomyelin, a key component of lipid rafts in the cell membrane. nih.govfrontiersin.org This enzymatic action alters the membrane's microenvironment, leading to the activation of endogenous metalloproteinases from the ADAMs (A Disintegrin and Metalloproteinase) family, specifically ADAM10 and ADAM17. nih.govfrontiersin.org This activation contributes to the cleavage of various cell surface proteins. nih.gov Furthermore, the action of SMase D on the cell membrane leads to a reduction in caveolin-1 (B1176169) and an increased detection of flotillin-1, indicating a significant structural alteration of membrane rafts. nih.gov

The binding of SMase D to keratinocytes also induces the expression and secretion of Matrix Metalloproteinases (MMPs), such as MMP-2, MMP-9, and MMP-7, which are deeply involved in the pathogenesis of cutaneous loxoscelism. nih.govplos.org By inhibiting the activity and binding of SMase D, this compound consequently mitigates these downstream effects. It has been shown to reduce the secretion of MMP-2 by 81% and to completely inhibit the secretion of MMP-9. google.com

The cellular damage and inflammatory responses triggered by SMase D are also mediated by the activation of intracellular signaling pathways. vulcanchem.comnih.gov One such pathway is the Mitogen-activated protein kinase (MAPK) pathway. nih.gov Treatment of human keratinocytes with SMase D leads to the phosphorylation of ERK1/2 (extracellular signal-regulated kinase 1/2), a key event in this signaling cascade. nih.govresearchgate.net this compound has been demonstrated to effectively modulate this pathway. vulcanchem.com In ELISA assays, the inhibitor (at 40 μM) was found to reduce the levels of phosphorylated ERK1/2 by 65.8% in keratinocytes that had been exposed to recombinant SMase D. vulcanchem.com This modulation of intracellular signaling represents a crucial molecular mechanism by which the inhibitor mitigates the toxic effects of the venom. vulcanchem.com

Table 2: Modulation of Downstream Signaling by this compound
Downstream EventEffect of Inhibitor-5Quantitative MeasurementSource
MMP-2 SecretionReduction81% reduction google.com
MMP-9 SecretionInhibitionComplete inhibition google.com
ERK1/2 PhosphorylationReduction65.8% reduction vulcanchem.com
Interplay with DNA Damage Response Pathways

The enzymatic activity of Sphingomyelinase D (SMase D) has been shown to indirectly induce genotoxicity, prompting an intricate cellular response to repair the ensuing DNA damage. The primary mechanism involves the generation of superoxide (B77818) radicals, which lead to oxidative stress and subsequent DNA lesions. researchgate.net This cellular insult activates the complex machinery of the DNA Damage Response (DDR) to maintain genomic integrity. The role of SMase D inhibitors, such as SMase D inhibitor-5, is pivotal in mitigating this cascade of events by targeting the initial trigger.

Induction of DNA Damage and Activation of the DDR

Treatment of human keratinocytes with SMase D results in a significant increase in intracellular superoxide levels, which is a direct cause of DNA damage. researchgate.net This genotoxic effect triggers the activation of the DDR, a network of signaling pathways that detects, signals, and repairs DNA lesions. A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX foci at the site of damage. researchgate.net Studies have demonstrated a substantial increase in the percentage of cells with γH2AX foci following exposure to SMase D, indicating the activation of the DDR. researchgate.net

The cellular response to SMase D-induced DNA damage appears to be predominantly mediated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a principal sensor of single-strand DNA breaks and replication stress. researchgate.net When the DDR is functional, cells can repair the damage and remain viable. However, disruption of the DDR, particularly through the inhibition of ATR, leads to a significant decrease in cell viability in the presence of SMase D. researchgate.net In contrast, inhibition of another key DDR kinase, Ataxia Telangiectasia Mutated (ATM), does not have the same sensitizing effect, suggesting that the ATR-mediated pathway is the primary repair mechanism for DNA damage induced by SMase D. researchgate.net

Modulation by SMase D Inhibitor-5

SMase D inhibitor-5 (also referred to as I5) has been identified as a compound capable of significantly reducing the superoxide generation induced by SMase D. By inhibiting the enzymatic activity of SMase D, inhibitor-5 effectively curtails the initial event that leads to oxidative stress and DNA damage. This preventative action is crucial in blocking the subsequent activation of the DDR. While direct quantitative data on the effect of SMase D inhibitor-5 on γH2AX foci formation is limited, it is inferred that by reducing superoxide levels, the inhibitor would consequently decrease the incidence of DNA lesions and the associated DDR activation.

The tumor suppressor protein p53 is a central regulator of the DDR and apoptosis. mdpi.comnih.gov Following DNA damage, p53 can be activated by kinases such as ATM and ATR, leading to cell cycle arrest to allow for DNA repair or, in cases of severe damage, the induction of apoptosis. nih.gov The interaction between the SMase D pathway and p53 is an area of ongoing investigation. It is plausible that the genotoxic stress induced by SMase D could lead to p53 activation as part of the broader DDR. Consequently, an inhibitor like SMase D inhibitor-5, by preventing the initial DNA damage, would likely avert the p53-mediated stress response.

Research Findings on SMase D and DNA Damage Response

The following tables summarize key findings from research on the effects of SMase D on markers of DNA damage and the cellular response.

Table 1: Effect of SMase D on γH2AX Foci Formation in Human Keratinocytes

TreatmentPercentage of Cells with γH2AX Foci (Mean ± SD)
Control5.4 ± 1.9%
SMase D (1 µg/mL for 2h)50.2 ± 4.8%

Data adapted from a study on human keratinocytes, demonstrating a significant increase in the formation of γH2AX foci upon SMase D treatment, indicative of DNA damage. researchgate.net

Table 2: Impact of DDR Kinase Inhibitors on Cell Viability in the Presence of SMase D

Treatment ConditionRelative Cell Viability
SMase DNo significant change
SMase D + ATM Inhibitor (KU7980)No significant change
SMase D + ATR Inhibitor (VE-821)Significant decrease

This table illustrates the critical role of the ATR-mediated DNA damage response in cell survival following SMase D-induced DNA damage. researchgate.net

Structure Activity Relationships Sar and Analog Development for Smases D Inhibitor 5

Elucidation of Key Structural Determinants for Inhibitory Activity

The inhibitory activity of SMase D inhibitor-5 and its analogs is intrinsically linked to their specific structural features. Understanding these determinants is crucial for the rational design of more potent and selective inhibitors.

SMase D inhibitor-5 belongs to a class of benzene (B151609) sulphonate synthetic compounds. vulcanchem.com Virtual docking-based screening has been instrumental in identifying the core structural requirements for the inhibition of Loxosceles SMase D. vulcanchem.comnih.gov The benzene sulphonate group is a key moiety for the inhibitory activity.

Molecular docking simulations have identified key amino acid residues in the Loxosceles laeta SMase D active site that interact with these inhibitors. These include His12, Glu32, Asp34, His47, Asp91, and Lys93, which are involved in catalysis and metal ion binding. researchgate.netresearchgate.net The interactions with these residues are critical for the inhibitory function. For instance, hydrogen bonding interactions with Tyr169 have been observed for SMase D inhibitor-5 and its analogs, compounds 1 and 6. nih.gov

While sharing the same benzene sulphonate core, subtle differences in the substituents of SMase D inhibitor-5 and its analogs, compound 1 and compound 6, lead to variations in their inhibitory mechanisms and potency.

SMase D inhibitor-5 acts as an uncompetitive inhibitor with a high affinity for the enzyme-substrate complex. vulcanchem.com This suggests that its substituents allow it to bind effectively to a site that becomes available only after the substrate has bound to the enzyme.

In contrast, compound 1 exhibits a mixed inhibition behavior. nih.gov This difference in mechanism is likely due to the specific nature and positioning of its substituents, which may allow it to bind to both the free enzyme and the enzyme-substrate complex.

The following table summarizes the inhibitory characteristics of SMase D inhibitor-5 and its related compounds:

CompoundInhibition TypeKi (μM)
SMase D inhibitor-5 Uncompetitive0.49 ± 0.10
Compound 1 Mixed0.54 ± 0.13
Compound 6 Uncompetitive0.59 ± 0.23

Table 1: Inhibitory constants (Ki) and mechanisms for benzene sulphonate compounds against Loxosceles laeta SMase D. nih.gov

These data indicate that while all three compounds are potent inhibitors, the specific substitutions on the benzene sulphonate core influence their interaction with the enzyme, leading to different inhibition profiles.

Identification of Essential Chemical Moieties and Functional Groups

Design, Synthesis, and Evaluation of Analogues and Derivatives

The discovery of SMase D inhibitor-5 has paved the way for the rational design and synthesis of new analogs with potentially improved therapeutic properties.

The development of analogs of SMase D inhibitor-5 involves systematic chemical modifications to explore the structure-activity relationship (SAR) further. These modifications can include:

Varying substituents on the benzene ring: Altering the nature, size, and electronic properties of the substituents can impact binding affinity and selectivity.

Modifying the sulphonate group: While essential, modifications to this group could fine-tune the inhibitor's properties.

Introducing different linkers: If applicable, changing the length and flexibility of any linker connecting different parts of the molecule can optimize its fit within the binding site.

The evaluation of these new analogs typically involves in vitro assays to determine their IC₅₀ and Kᵢ values against SMase D. nih.govresearchgate.net For example, the inhibitory activity is often assessed by measuring the reduction in the hydrolysis of a substrate like sphingomyelin (B164518). nih.gov

The primary goal of analog development is to enhance biochemical potency and selectivity. Strategies to achieve this often involve computational and experimental approaches. slideshare.net

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how modifications to the inhibitor's structure will affect its binding to the SMase D active site. nih.govresearchgate.net This allows for the in silico screening of virtual compounds before their synthesis.

High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen libraries of new analogs for their inhibitory activity, enabling the identification of promising lead compounds. nih.govresearchgate.net

Structure-Based Drug Design: Utilizing the crystal structure of SMase D, inhibitors can be designed to have a perfect complementary shape and chemical properties to the active site, leading to high-affinity binding. rcsb.orgnih.gov

The optimization process is iterative, with the results from the evaluation of one set of analogs informing the design of the next generation of inhibitors.

SMase D inhibitor-5 and its analogs represent one class of sphingomyelinase inhibitors. It is informative to compare them with other classes of inhibitors that target different types of sphingomyelinases (e.g., acid sphingomyelinase [aSMase] or neutral sphingomyelinase [nSMase]).

Tricyclic Antidepressants: Compounds like imipramine (B1671792) have been shown to inhibit aSMase. aai.orgscispace.commdpi.com Their mechanism involves inducing the proteolytic degradation of the enzyme.

Natural Products: Various natural products, such as α-mangostin, cowanin, and cowanol from Garcinia speciosa, have been identified as competitive inhibitors of aSMase. tandfonline.com

Bisphosphonates: Certain bisphosphonates are potent and selective inhibitors of aSMase. researchgate.net

Phosphate Ester Analogs: These have been synthesized and evaluated as inhibitors of neutral sphingomyelinase. cnjournals.com

Nitrogen Analog of Sphingomyelin: A synthetic analog where an oxygen atom in sphingomyelin is replaced by nitrogen has shown inhibitory activity against bacterial SMase. acs.org

The following table provides a comparison of different SMase inhibitors:

Inhibitor ClassTarget SMaseExample CompoundMechanism of Action
Benzene Sulphonates Loxosceles SMase DSMase D inhibitor-5Uncompetitive Inhibition. vulcanchem.comnih.gov
Tricyclic Antidepressants aSMaseImipramineInduces enzyme proteolysis. aai.orgmdpi.com
Xanthones aSMaseα-MangostinCompetitive Inhibition. tandfonline.com
Bisphosphonates aSMase(Not specified)Potent and selective inhibition. researchgate.net
Phosphate Ester Analogs nSMase(Not specified)Inhibition of nSMase. cnjournals.com
Sphingomyelin Analogs Bacterial SMaseNitrogen AnalogModerate inhibition. acs.org

Table 2: Comparison of different classes of sphingomyelinase inhibitors.

This comparison highlights the diversity of chemical scaffolds and inhibitory mechanisms that can be exploited to target different sphingomyelinases. The uncompetitive inhibition mechanism of SMase D inhibitor-5 is a particularly interesting feature that distinguishes it from many other SMase inhibitors.

Preclinical Efficacy and Biological Impact of Smases D Inhibitor 5 in Disease Models

In Vitro Cellular Model Investigations

Attenuation of SMase D-Induced Cytotoxicity in Cell Lines

Loxosceles spider venom, rich in SMase D, induces significant cytotoxic effects on various cell lines. SMases D inhibitor-5 has been shown to effectively counteract this toxicity. In studies involving human keratinocytes (HaCaT cells), the inhibitor reduced venom-induced cell death. nih.govnih.gov This protective effect is largely attributed to the inhibitor's ability to interfere with the enzymatic activity of SMase D. nih.govnih.gov

A key mechanism of SMase D-induced cytotoxicity is its interaction with the cell membrane. Flow cytometry analyses have revealed that this compound can significantly block the binding of SMases D to the surface of human erythrocytes. vulcanchem.com At a concentration of 40 μM, the inhibitor was found to inhibit this binding by a remarkable 96.8%. vulcanchem.com Furthermore, it prevents the removal of glycophorin C from the erythrocyte surface, a critical event in complement-dependent hemolysis induced by the venom, by 92.6%. vulcanchem.com

The inhibitor has also been shown to reduce the binding of SMases D to human keratinocyte membranes. nih.govgoogle.com Specifically, at a concentration of 40 μM, it reduced the binding of recombinant SMase D by 54.9% and the binding of SMases present in the whole venom by 63.8%. google.com

Table 1: In Vitro Efficacy of this compound

Cell Line Toxin Source Inhibitor Concentration Endpoint Measured Inhibition Rate Reference
Human Erythrocytes Loxosceles laeta venom 40 μM SMase D Binding 96.8% vulcanchem.com
Human Erythrocytes Loxosceles laeta venom 20 µg Glycophorin C Removal 92.6% nih.govvulcanchem.com
Human Keratinocytes Recombinant SMase D 40 μM SMase D Binding 54.9% google.com
Human Keratinocytes Loxosceles laeta venom 40 μM SMase D Binding 63.8% google.com

Modulation of SMase D-Related Cellular Phenotypes

The enzymatic action of SMase D on cell membranes triggers a cascade of events that alter cellular phenotypes, including viability and DNA integrity. SMase D hydrolyzes sphingomyelin (B164518), a key component of cell membranes, leading to the production of ceramide. nih.gov This process can disrupt membrane structure and activate various signaling pathways, ultimately impacting cell survival. nih.govnih.gov

Research has indicated that the interaction of SMase D with the cell membrane can lead to DNA damage. Following treatment with SMase D, the presence of histone γH2AX has been observed, suggesting that cells are undergoing DNA repair. researchgate.net Inhibition of the ATR kinase, a key component of the DNA damage response, resulted in decreased viability of human keratinocytes, further implicating DNA damage in the cytotoxic effects of the venom. researchgate.net By preventing the initial binding of the toxin to the cell surface, this compound indirectly preserves cellular integrity and viability.

In Vivo Animal Model Studies

Control of Local Lesion Development in Loxosceles Envenomation Models

A hallmark of Loxosceles envenomation is the development of a dermonecrotic lesion at the bite site. nih.govmdpi.com In vivo studies using animal models, such as rabbits, have demonstrated the efficacy of this compound in controlling the formation of these necrotic lesions. nih.govnih.govresearchgate.net

When co-injected with Loxosceles laeta venom, the inhibitor significantly reduced the size of the necrotic lesion. researchgate.net Twenty-four hours after inoculation, a 61.8% reduction in lesion area was observed. google.com This inhibitory effect was sustained, with reductions of 60% at 48 hours and 56% at 72 hours. google.com These findings highlight the inhibitor's potential to mitigate the severe local tissue damage characteristic of loxoscelism. nih.govnih.gov

Table 2: In Vivo Efficacy of this compound on Necrotic Lesion Development

Animal Model Venom Source Inhibitor Time Point Lesion Area Reduction Reference
Rabbit Loxosceles laeta This compound 24 hours 61.8% google.com
Rabbit Loxosceles laeta This compound 48 hours 60% google.com
Rabbit Loxosceles laeta This compound 72 hours 56% google.com

Suppression of Systemic Reactions in Animal Models of Envenomation

Beyond local tissue damage, Loxosceles envenomation can lead to systemic reactions, including hemolysis and inflammatory responses. researchgate.netbvsalud.org this compound has shown promise in suppressing these systemic effects. nih.govnih.gov By inhibiting the enzymatic activity of SMase D, the compound prevents the widespread membrane damage that can trigger systemic inflammatory cascades. nih.govnih.gov The ability of the inhibitor to prevent hemolysis in vitro suggests a corresponding in vivo effect, which is a critical aspect of mitigating the systemic toxicity of the venom. nih.govnih.gov

Comparative Studies with Other Preclinical SMase Inhibitors

The development of SMase inhibitors is an active area of research for various pathological conditions. This compound is part of a group of benzene (B151609) sulphonate compounds, including compounds 1 and 6, which also show inhibitory activity against Loxosceles SMase D. vulcanchem.com While this compound acts as an uncompetitive inhibitor with a Ki value of 0.49 μM, compound 6 is also an uncompetitive inhibitor with a slightly higher Ki of 0.59 μM. vulcanchem.com In contrast, compound 1 is a mixed-type inhibitor with a Ki of 0.54 μM. vulcanchem.com

In the context of bacterial infections, another SMase inhibitor, SMY-540, has been developed to target bacterial sphingomyelinase. nih.govtandfonline.comtandfonline.com SMY-540 demonstrated a strong inhibitory effect on Bacillus cereus SMase (IC₅₀ = 0.8 μM) and was effective in preventing mortality in mice infected with this bacterium. nih.govtandfonline.comtandfonline.comresearchgate.net This highlights the broader therapeutic potential of targeting SMases in different disease models, from envenomation to bacterial infections. nih.gov

Advanced Methodologies for Studying Smases D Inhibitor 5 in Academic Research

Biochemical and Enzymatic Characterization Techniques

The initial assessment of SMases D inhibitor-5 involves a detailed examination of its direct effects on the enzymatic activity of Sphingomyelinase D (SMase D).

Fluorimetric and Spectrophotometric Assays for Hydrolytic Activity

Fluorimetric and spectrophotometric assays are fundamental in quantifying the hydrolytic activity of SMase D and the inhibitory potential of compounds like this compound. nih.govnih.gov A commonly used method involves a fluorimetric assay that measures the choline (B1196258) released from the hydrolysis of sphingomyelin (B164518). nih.gov In this assay, SMase D is incubated with its substrate, sphingomyelin. The released choline is then oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H2O2). Subsequently, horseradish peroxidase uses the H2O2 to oxidize a non-fluorescent probe, such as 3-(4-hydroxy-phenyl) propionic acid, into a highly fluorescent product. nih.gov The fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., λex = 320 nm and λem = 405 nm), is directly proportional to the amount of choline produced and thus reflects the SMase D activity. nih.gov

To evaluate the inhibitory effect of this compound, the enzyme is pre-incubated with the inhibitor before the addition of the sphingomyelin substrate. nih.gov A reduction in fluorescence intensity compared to the control (enzyme without inhibitor) indicates inhibition of the enzyme's hydrolytic activity. nih.gov These assays can be adapted to a high-throughput format using microtiter plates, allowing for the screening of multiple compounds and concentrations simultaneously. nih.govnih.gov

Enzyme Kinetics Analysis (e.g., Lineweaver-Burk plots, Ki determination)

Enzyme kinetics analysis provides critical insights into the mechanism of inhibition and the potency of an inhibitor. For this compound, these studies have been crucial in defining its mode of action. nih.gov By measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be constructed. This double reciprocal plot of 1/velocity versus 1/[substrate] helps to distinguish between different types of inhibition (competitive, uncompetitive, non-competitive, or mixed). nih.govlibretexts.org

Research has shown that this compound acts as an uncompetitive inhibitor. nih.govvulcanchem.com This means it binds specifically to the enzyme-substrate complex, not to the free enzyme. vulcanchem.com This mode of inhibition is characterized by a decrease in both Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor, resulting in parallel lines on a Lineweaver-Burk plot. nih.gov

The inhibition constant (Ki), a measure of the inhibitor's binding affinity, can be calculated from these kinetic data. A lower Ki value indicates a higher affinity and more potent inhibition. For this compound, the Ki value has been determined to be 0.49 µM. nih.govvulcanchem.comresearchgate.net This potent inhibition highlights its potential as a therapeutic agent. nih.gov

ParameterValueMethod of Determination
Inhibition Type UncompetitiveLineweaver-Burk plots nih.govvulcanchem.com
Ki Value 0.49 µMCalculated from kinetic data nih.govvulcanchem.comresearchgate.net
IC50 45.4 ± 1.2 μMDose-response curves vulcanchem.com

Cell-Based and Immunological Assays

Beyond direct enzyme inhibition, it is essential to evaluate the effects of this compound in a cellular context, as the toxin's effects are mediated through interactions with cell membranes.

Flow Cytometry for Cell Surface Receptor Expression and Ligand Binding

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, it is used to assess the inhibitor's ability to prevent the binding of SMase D to cell surfaces and the subsequent cellular changes. nih.govgoogle.comfrontiersin.org

Studies have shown that SMase D from Loxosceles venom binds to human erythrocytes, leading to the removal of cell surface molecules like glycophorin C (GPC), a key event in complement-dependent hemolysis. nih.govgoogle.com Flow cytometry can quantify the binding of SMase D to erythrocytes using specific antibodies against the toxin. nih.govresearchgate.net Furthermore, by using antibodies against GPC, the technique can measure the reduction of this protein from the cell surface. nih.govmdpi.com Research has demonstrated that this compound significantly inhibits both the binding of SMase D to erythrocytes (by 96.8%) and the subsequent removal of GPC (by 92.6%). vulcanchem.comgoogle.com

Similar flow cytometry-based assays are used with human keratinocytes to study the inhibitor's effect on toxin binding and the expression of other cell surface receptors that may be affected by SMase D activity. nih.govfrontiersin.org

Cellular EffectInhibition by this compoundCell Type
SMase D Binding 96.8%Human Erythrocytes vulcanchem.comgoogle.com
Glycophorin C Removal 92.6%Human Erythrocytes vulcanchem.comgoogle.com

Cell Viability and Proliferation Assays (e.g., MTT, DNA synthesis)

The cytotoxic effects of SMase D are a major contributor to the tissue damage seen in loxoscelism. Cell viability and proliferation assays are therefore critical for assessing the protective effects of this compound. nih.govplos.org

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. nih.govplos.org In the presence of SMase D, the viability of human keratinocytes is significantly reduced. Studies have shown that this compound can protect these cells from toxin-induced death. When keratinocytes were exposed to recombinant SMase D, cell viability increased from 20.23% to 55.75% in the presence of the inhibitor. vulcanchem.com A similar protective effect was observed against the whole Loxosceles laeta venom. vulcanchem.com

DNA synthesis assays can also be employed to assess cell proliferation, which is often inhibited by cytotoxic agents. These assays measure the incorporation of labeled nucleotides into newly synthesized DNA. While not as commonly reported for this compound, they represent another valuable tool for studying its cytoprotective effects.

Confocal Microscopy and Immunofluorescence for Subcellular Localization and Interaction Studies

Confocal microscopy and immunofluorescence are imaging techniques that allow for the visualization of the subcellular localization of proteins and their interactions within cells. These methods can be used to track the binding and internalization of SMase D and to observe the effects of this compound on these processes. frontiersin.orgnih.gov

By labeling SMase D with a fluorescent tag or using specific antibodies, researchers can visualize its location on or within cells like keratinocytes. frontiersin.orgnih.gov This can reveal whether the toxin remains on the cell surface or is internalized into specific compartments. Immunofluorescence can also be used to observe the colocalization of SMase D with other cellular proteins or membrane components, such as lipid rafts. nih.gov While specific studies detailing the use of confocal microscopy for this compound are not prevalent in the provided results, this methodology is crucial for a deeper understanding of the inhibitor's mechanism of action at the subcellular level. It could be used, for example, to visualize how the inhibitor prevents the toxin from interacting with its membrane targets.

Computational and Structural Biology Approaches

Advanced computational methodologies are indispensable in the modern drug discovery pipeline, providing deep insights into molecular interactions that are often unattainable through experimental methods alone. For SMase D inhibitor-5, these approaches have been fundamental in its identification and in elucidating its mechanism of action.

Advanced Molecular Docking and Dynamics Simulations for Detailed Binding Modes

The discovery of SMase D inhibitor-5 was facilitated by a systematic virtual docking-based screening approach that utilized the known three-dimensional structure of Sphingomyelinase D (SMase D) from the venom of the Loxosceles laeta spider. nih.govresearchgate.net This in silico strategy allowed for the rapid screening of chemical libraries to identify small molecules with the potential to bind to and inhibit the enzyme. nih.gov

Molecular docking simulations were performed to predict how candidate ligands, including the benzene (B151609) sulphonate compound that would become known as SMase D inhibitor-5, would accommodate themselves within the enzyme's binding site. researchgate.net These simulations are crucial for assessing protein-ligand binding interactions, mapping complementary amino acid residues within or near the active site, and investigating the binding mode and affinity of potential inhibitors. nih.gov The crystal structure of SMase D from L. laeta (PDB ID: 2F9R) served as the target for these docking studies. researchgate.net

Table 1: Molecular Docking Interaction Data for SMase D Inhibitor-5
ParameterDetailsSoftware/MethodReference
Protein TargetSphingomyelinase D from Loxosceles laetaX-ray Crystallography (PDB ID: 2F9R) researchgate.net
Inhibitor ClassBenzene sulphonateVirtual Screening nih.govresearchgate.net
Docking SoftwareCLC Drug Discovery Workbench 2.4Molecular Docking Simulation researchgate.net
Key Hydrogen Bond InteractionTyr169Molecular Docking Simulation researchgate.net
Number of Hydrogen Bonds1Molecular Docking Simulation researchgate.net
Inhibition MechanismUncompetitive (Ki = 0.49 µM)Kinetic Analysis & Docking researchgate.net

These computational predictions were subsequently validated by in vitro kinetic analyses, which characterized SMase D inhibitor-5 as an uncompetitive inhibitor with a high affinity (Ki value of 0.49 μM). nih.govresearchgate.net This uncompetitive mechanism, where the inhibitor binds specifically to the enzyme-substrate complex, is consistent with the binding mode suggested by the docking simulations. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are a standard computational tool used to assess the stability of the predicted protein-ligand complex over time. jyu.fichemijournal.com MD simulations provide insights into the dynamic nature of the interactions and can reveal conformational changes in both the inhibitor and the enzyme upon binding, helping to refine the understanding of the binding mode. chemijournal.com

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational technique used in drug design to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A typical QSAR model is expressed as an equation: Activity = f(physicochemical properties and/or structural properties). nih.gov This approach is instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding lead optimization and reducing the time and cost associated with drug discovery. frontiersin.org

To date, no specific QSAR studies focused on SMase D inhibitor-5 have been published. However, the principles of QSAR could be effectively applied to this class of inhibitors to accelerate the development of more potent derivatives. Such a study would involve several key steps:

Data Set Assembly: A series of benzene sulphonate analogues, including SMase D inhibitor-5 and related compounds like inhibitors 1 and 6, would be synthesized and their inhibitory activities (e.g., IC50 or Ki values) against SMase D would be experimentally determined. researchgate.netbutantan.gov.br

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various physicochemical properties such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. nih.govnih.gov

Model Generation and Validation: Using statistical methods, a mathematical model would be built to correlate the calculated descriptors with the measured inhibitory activity. nih.gov The predictive power and robustness of the resulting QSAR model would then be rigorously validated. rjraap.com

Once validated, the QSAR model could be used to predict the SMase D inhibitory potency of novel benzene sulphonate derivatives before their synthesis. This would allow researchers to prioritize the synthesis of compounds predicted to have the highest activity, streamlining the path toward identifying a lead candidate with improved efficacy. The application of QSAR to other benzenesulfonamide (B165840) inhibitors has proven successful in identifying key structural features for their biological activity, demonstrating the potential of this approach. nih.govmdpi.com

Bioinformatic Analyses for Target Identification and Homology Studies

Bioinformatic analyses have been essential for contextualizing the therapeutic target of SMase D inhibitor-5, providing critical information on target identity, evolutionary relationships, and the existence of isoforms.

Bioinformatic approaches have been used to identify SMase D and proteins with similar activity across a diverse range of organisms. researchgate.net Initially characterized in the venom of Loxosceles spiders, homologous sequences have since been found in other spiders of the Sicariidae family, as well as in pathogenic bacteria (Corynebacterium), fungi, and ticks. oup.com This broad identification is vital for understanding the potential spectrum of an inhibitor and for anticipating possible off-target effects or cross-reactivity with enzymes from different organisms.

Homology studies based on sequence and structural comparisons have provided profound insights into the evolutionary origins of SMase D. Sequence analyses revealed that SMase D is a divergent member of the broadly conserved glycerophosphoryl-diester phosphodiesterase (GDPD) family. A crucial finding from these studies is that spider and bacterial SMases D are not homologous, suggesting that this enzymatic function likely arose through convergent evolution rather than horizontal gene transfer.

Furthermore, phylogenetic and structural analyses have led to the classification of Loxosceles SMases D into two distinct groups, Class I and Class II, based on structural features such as the presence of specific disulfide bridges. This classification is functionally significant, as Class I enzymes, found in species like L. laeta, generally exhibit higher dermonecrotic and toxic activity than Class II enzymes. Understanding these structural and functional differences between isoforms is critical for the rational design of specific inhibitors like SMase D inhibitor-5, which must effectively neutralize the most potent forms of the toxin.

Future Research Directions and Preclinical Translational Perspectives for Smases D Inhibitor 5

Deeper Elucidation of Molecular Binding Modes and Specificity across SMase D Isoforms

SMase D inhibitor-5, a benzene (B151609) sulphonate compound, was identified through virtual docking-based screening that utilized the structural data of Sphingomyelinase D (SMase D) from the venom of the Loxosceles laeta spider. vulcanchem.comnih.gov This computational approach facilitated the identification of small molecules with the potential to interfere with the catalytic activity of SMase D. vulcanchem.com The process involved molecular docking simulations to evaluate protein-ligand binding interactions, map amino acid residues near the binding site, and investigate the binding mode and affinity of potential ligands. vulcanchem.com

Kinetic analyses have revealed that SMase D inhibitor-5 acts as an uncompetitive inhibitor, binding specifically to the enzyme-substrate complex. vulcanchem.comnih.gov This mechanism is characterized by a high-affinity binding with a Ki value of 0.49 μM. vulcanchem.comnih.gov Such uncompetitive inhibition may provide advantages in terms of specificity and decreased off-target effects, as the inhibitor does not bind to the free enzyme. vulcanchem.com While initially identified using L. laeta SMase D, the inhibitor has shown effectiveness against both recombinant SMase D and native SMases D found in whole Loxosceles venom, indicating a broad spectrum of activity against different enzyme isoforms. vulcanchem.comnih.gov

Future research will focus on a more detailed understanding of the inhibitor's interaction with various SMase D isoforms. Although it shows broad activity, the precise binding modes and differences in affinity across isoforms from different Loxosceles species and even bacterial SMases D are not fully understood. researchgate.netresearchgate.net High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the inhibitor bound to different SMase D isoforms would provide invaluable insights. This knowledge would clarify the structural basis for its broad-spectrum activity and inform the design of more specific inhibitors. vulcanchem.com

Development of Next-Generation Analogues with Improved Potency, Selectivity, and In Vivo Efficacy

The promising profile of SMase D inhibitor-5 makes it a valuable scaffold for the rational design of new drugs. vulcanchem.comnih.gov Future efforts will be directed towards the structural optimization of this compound to enhance its potency, selectivity, and pharmacokinetic properties. vulcanchem.comdiva-portal.org The development of next-generation analogues will aim to improve upon the current IC50 value of 45.4 ± 1.2 μM against recombinant SMase D. vulcanchem.com

The "soft drug" approach, where a compound is designed to be metabolized into inactive forms after exerting its therapeutic effect, could be a valuable strategy. diva-portal.org This involves creating analogues with specific metabolic liabilities, such as ester groups, that are susceptible to endogenous enzymes. diva-portal.org The goal is to develop inhibitors with improved in vivo efficacy and a more favorable safety profile by minimizing systemic exposure and potential off-target effects. diva-portal.orgresearchgate.net

Screening for analogues with higher selectivity for SMase D over other phospholipases and host enzymes is also a priority. vulcanchem.comnih.gov This will involve comprehensive in vitro and in vivo testing to identify compounds with an optimal balance of potency, selectivity, and drug-like properties. researchgate.netacs.org The ultimate aim is to produce a clinical candidate for treating conditions where SMase D activity is a key pathological driver. nih.govacs.org

Comprehensive Characterization of Intracellular Signaling Pathways Modulated by SMases D Inhibitor-5

SMase D from Loxosceles venom is known to activate the MAPK intracellular signaling pathway, particularly ERK1/2, in keratinocytes, contributing to cellular damage and inflammation. vulcanchem.com SMase D inhibitor-5 has been shown to mitigate these effects by reducing the levels of phosphorylated ERK1/2. vulcanchem.com Specifically, at a concentration of 40 μM, the inhibitor decreases phosphorylated ERK1/2 levels by 65.8% in cells exposed to recombinant SMase D. vulcanchem.com

Further research is needed to comprehensively map the intracellular signaling pathways modulated by this inhibitor. Beyond the MAPK pathway, SMase D is known to influence other signaling cascades, including those involving ceramide and other bioactive lipids. nih.govnih.govmdpi.com Understanding how SMase D inhibitor-5 affects these broader signaling networks is crucial. For instance, SMase D action can lead to the activation of ADAMs (a disintegrin and metalloproteinase) 10 and 17, and this process may involve the MAPK pathway. nih.gov Investigating whether the inhibitor can prevent this activation would be a significant step.

Transcriptomic and proteomic analyses of cells treated with SMase D in the presence and absence of the inhibitor will provide a global view of the modulated signaling pathways. researchgate.netresearchgate.net This will help to identify novel targets and mechanisms of action, further elucidating the therapeutic potential of SMase D inhibition. scbt.comscispace.com

Exploration of this compound as a Biochemical Probe for SMase D Biology

Given its specific mechanism of action, SMase D inhibitor-5 is a valuable tool for studying the biological roles of SMase D. vulcanchem.comscbt.com As an uncompetitive inhibitor, it allows for the investigation of processes that are dependent on the enzyme-substrate complex, offering a unique way to probe enzyme function in a cellular context. vulcanchem.com

This inhibitor can be used to dissect the contribution of SMase D activity to various cellular and physiological processes. scbt.comontosight.ai For example, it can help to clarify the role of SMase D in membrane biology, lipid raft dynamics, and cell signaling. nih.govontosight.ai By selectively inhibiting SMase D, researchers can distinguish its effects from those of other venom components or cellular enzymes. vulcanchem.commdpi.com

Furthermore, the inhibitor can be used in preclinical models to validate SMase D as a therapeutic target for various diseases. nih.govnih.gov Its ability to suppress both local and systemic reactions induced by Loxosceles venoms provides a strong rationale for its use in such studies. nih.gov This will pave the way for a deeper understanding of SMase D pathophysiology and the development of targeted therapies. frontiersin.org

Investigation of Broader Preclinical Applications in Other Disease Models

The inflammatory response is a key feature of envenomation by Loxosceles spiders, and SMase D is a major driver of this process. researchgate.netnih.gov SMase D inhibitor-5 has demonstrated the ability to control the development of necrotic lesions in an in vivo model of loxoscelism, highlighting its anti-inflammatory potential. nih.gov

Future research should explore the anti-inflammatory and immunomodulatory effects of this inhibitor in a wider range of preclinical models. mdpi.comdrughunter.comfrontiersin.org This could include models of inflammatory skin diseases, arthritis, and other conditions where inflammation and immune dysregulation are prominent features. diva-portal.org The ability of the inhibitor to modulate cytokine production and immune cell responses warrants further investigation. researchgate.netaai.org

By examining the effects of SMase D inhibitor-5 in these models, it may be possible to uncover new therapeutic applications beyond its use as an antivenom agent. frontiersin.org

SMase D is not exclusive to spider venom; it is also a virulence factor for several pathogenic bacteria, including Corynebacterium pseudotuberculosis. researchgate.netnih.gov Bacterial SMases can contribute to infection by causing host cell lysis, generating bioactive lipids that mediate cell death, and helping the bacteria evade the host immune response. nih.govfrontiersin.org

Given that SMase D inhibitor-5 has shown broad activity against different SMase D isoforms, it is plausible that it could also inhibit bacterial SMases. vulcanchem.com Investigating the efficacy of this inhibitor in preclinical models of bacterial infections where SMase D is a key virulence factor is a promising area of research. nih.govfrontiersin.org

Success in this area could lead to the development of novel anti-infective therapies that target bacterial virulence rather than bacterial viability, potentially reducing the selective pressure for antibiotic resistance. nih.gov

Role in Lipid Metabolism and Membrane Dynamics Research

SMase D inhibitor-5, also identified as compound 5 in initial screening studies, serves as a critical research tool for investigating the intricate roles of sphingomyelinase D (SMase D) in lipid metabolism and the subsequent effects on cell membrane dynamics. vulcanchem.comnih.gov Its primary mechanism revolves around the specific inhibition of SMase D, an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine. nih.govplos.org This action is central to understanding the pathological effects of venoms containing SMase D, particularly from Loxosceles spiders, and the broader role of the sphingomyelin-ceramide pathway in cellular processes. nih.govnih.gov

The inhibitor was identified through virtual docking-based screening methods using the structural information of SMase D from Loxosceles laeta venom. vulcanchem.comnih.gov Research has established that SMase D inhibitor-5 functions as an uncompetitive inhibitor. vulcanchem.comnih.gov This mode of inhibition signifies that the compound binds exclusively to the enzyme-substrate complex (the SMase D-sphingomyelin complex), rather than the free enzyme. vulcanchem.com This characteristic can offer higher specificity and potentially reduce off-target effects in research settings. vulcanchem.com

Detailed kinetic studies have quantified its inhibitory action, providing valuable data for its use as a research probe.

Inhibitory Properties of Benzene Sulphonate Compounds Against Recombinant SMase D
CompoundInhibition TypeKi Value (µM)IC50 Value (µM)
SMase D inhibitor-5 (Compound 5)Uncompetitive0.49 ± 0.1045.4 ± 1.2
Compound 1Mixed0.54 ± 0.13Not Reported
Compound 6Uncompetitive0.59 ± 0.23Not Reported

The inhibitor's effect on membrane dynamics is most clearly demonstrated by its ability to prevent the interaction between SMase D and the cell surface. vulcanchem.comnih.gov This is a critical step in the toxic cascade initiated by Loxosceles venom. nih.gov The binding of SMase D to cell membranes, such as those of erythrocytes and keratinocytes, triggers a series of downstream events, including the cleavage of membrane proteins and eventual cell lysis or death. nih.govmdpi.com SMase D inhibitor-5 effectively blocks these initial events.

Protective Effects of SMase D Inhibitor-5 on Cell Membranes
Cell TypeSMase D-Induced EffectEffect of SMase D Inhibitor-5Reference
Human ErythrocytesBinding of SMase D to cell surface96.8% inhibition of binding (at 40 µM) vulcanchem.com
Human ErythrocytesCleavage of Glycophorin CInhibited the removal of Glycophorin C nih.gov
Human KeratinocytesBinding of SMase D to cell membraneReduced binding nih.gov
Human KeratinocytesToxin-induced cell deathSignificantly increased cell viability vulcanchem.comnih.gov

Furthermore, the action of SMase D on keratinocyte membranes leads to the activation of endogenous metalloproteinases, such as ADAM-10 and ADAM-17, which in turn cleave various cell surface proteins. nih.govfrontiersin.org This process is dependent on the alteration of the membrane microenvironment by the toxin. nih.gov By using SMase D inhibitor-5, researchers can prevent the initial hydrolysis of sphingomyelin, thereby inhibiting the activation of these proteases and maintaining the integrity of the cell surface proteome. nih.gov This makes the inhibitor an invaluable tool for studying the signaling pathways that link membrane lipid metabolism to proteolytic events at the cell surface. nih.gov

Q & A

Q. What experimental assays are most suitable for evaluating SMases D inhibitor-5's enzymatic activity?

  • Methodological Answer: In vitro assays using recombinant sphingomyelinase D (SMase D) are foundational. Protocols should include:
  • Substrate specificity tests : Use synthetic substrates (e.g., sphingomyelin analogs) to measure hydrolysis rates via fluorometric or colorimetric detection .
  • Inhibition kinetics : Employ Lineweaver-Burk plots to determine inhibition constants (Ki) under varying substrate concentrations .
  • Cell-based validation : Compare inhibitor efficacy in cultured endothelial cells (e.g., HMEC-1) to assess permeability and cytotoxicity .
    Note: Ensure reproducibility by adhering to standardized buffer conditions (pH 7.4, 37°C) and reporting enzyme lot numbers .

Q. How should researchers design dose-response studies for this compound in preclinical models?

  • Methodological Answer:
  • Pilot studies : Begin with log-scale concentrations (e.g., 1 nM–100 µM) to identify the IC50 range in target tissues .
  • Control groups : Include vehicle controls and positive controls (e.g., existing SMase D inhibitors like myriocin) to validate assay sensitivity .
  • Statistical power : Use power analysis (α=0.05, β=0.2) to determine sample sizes, ensuring ≥6 replicates per group to account for biological variability .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Address these via:
  • PK/PD modeling : Measure plasma half-life, tissue distribution, and metabolite profiles in rodents using LC-MS/MS .
  • Target engagement assays : Use activity-based protein profiling (ABPP) to confirm inhibitor binding to SMase D in vivo .
  • Pathway analysis : Quantify downstream biomarkers (e.g., ceramide-1-phosphate) in target tissues to assess pathway modulation .
    Key Consideration: Cross-validate findings using genetic knockout models to isolate SMase D-specific effects .

Q. How can researchers systematically analyze conflicting data on this compound’s role in inflammatory pathways?

  • Methodological Answer: Conflicting results may stem from model-specific variables (e.g., cell type, inflammatory stimulus). Mitigate this by:
  • Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .
  • Mechanistic deconvolution : Apply phosphoproteomics or single-cell RNA sequencing to identify context-dependent signaling nodes .
  • Dose-titration experiments : Test if opposing effects (pro- vs anti-inflammatory) are concentration-dependent .
    Critical Step: Report raw data and processing pipelines to enable reanalysis .

Q. What are the best practices for validating this compound’s selectivity across lipid-metabolizing enzymes?

  • Methodological Answer:
  • Panel screening : Test against structurally related enzymes (e.g., phospholipase D, acid sphingomyelinase) at 10× IC50 concentrations .
  • Crystallography : Resolve inhibitor-enzyme co-structures to identify binding motifs and predict off-target interactions .
  • Functional assays : Measure substrate turnover in parallel assays (e.g., using radiolabeled lipids) to rule out cross-reactivity .

Data Analysis & Reporting Guidelines

Q. How should researchers present dose-response data for this compound to ensure reproducibility?

  • Methodological Answer:
  • Normalization : Express activity as % inhibition relative to vehicle and positive controls in all figures .
  • Metadata inclusion : Document assay conditions (e.g., temperature, incubation time) and instrument calibration dates .
  • Raw data accessibility : Deposit datasets in repositories like Figshare or Zenodo with unique DOIs .

Q. What statistical methods are appropriate for analyzing time-dependent inhibition by this compound?

  • Methodological Answer:
  • Progress curve analysis : Fit data to the Morrison equation for tight-binding inhibitors .
  • ANOVA with post hoc tests : Compare inhibition rates across timepoints (e.g., 0, 15, 30, 60 minutes) .
  • Bootstrapping : Estimate confidence intervals for IC50 values when data distributions are non-normal .

Ethical & Reproducibility Considerations

Q. How can researchers ensure this compound studies meet ethical standards for preclinical research?

  • Methodological Answer:
  • IACUC approval : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding protocols .
  • Data transparency : Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

Q. What steps minimize batch-to-batch variability in this compound synthesis?

  • Methodological Answer:
  • QC protocols : Use HPLC-MS to verify purity (>95%) and NMR for structural confirmation in each batch .
  • Stability testing : Monitor compound integrity under storage conditions (e.g., -80°C vs. lyophilized) via accelerated degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SMases D inhibitor-5
Reactant of Route 2
Reactant of Route 2
SMases D inhibitor-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.